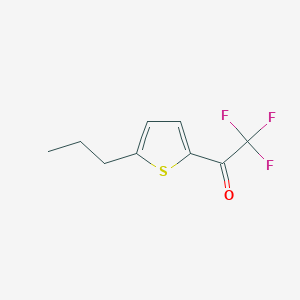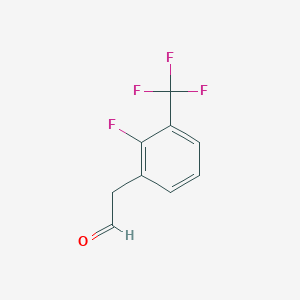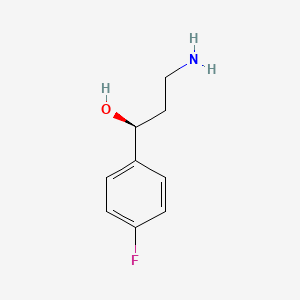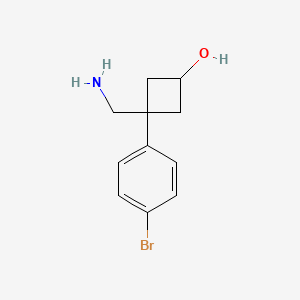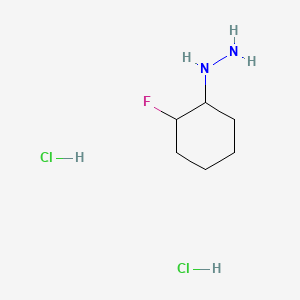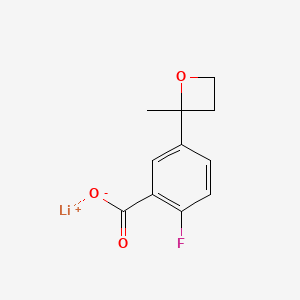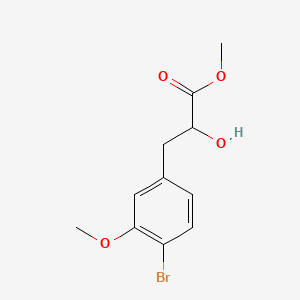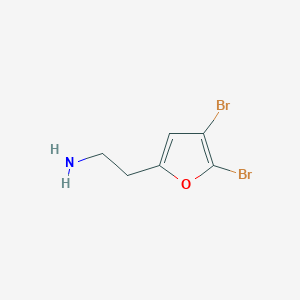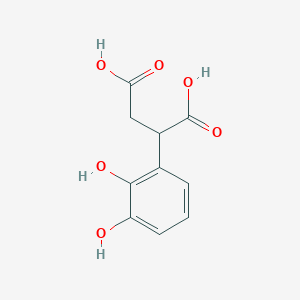![molecular formula C7H9BrO2 B13590674 2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B13590674.png)
2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-oxabicyclo[211]hexan-4-yl)ethanone is a chemical compound with the molecular formula C7H9BrO2 It is a brominated derivative of an oxabicyclohexane structure, which is known for its unique bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 2-oxabicyclo[2.1.1]hexane with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic addition, resulting in the formation of the desired brominated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dehalogenated bicyclic compounds.
Scientific Research Applications
2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the oxabicyclohexane structure provides a rigid framework that can influence the binding affinity and specificity of the compound. These interactions can modulate various biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.1.1]hexane: The parent compound without the bromine substitution.
2-Bromo-1-(2-oxabicyclo[2.2.1]heptan-4-yl)ethanone: A similar compound with a different bicyclic structure.
2-Chloro-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone: A chlorinated analog.
Uniqueness
2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the bromine atom enhances its electrophilic properties, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C7H9BrO2 |
|---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
2-bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone |
InChI |
InChI=1S/C7H9BrO2/c8-3-6(9)7-1-5(2-7)10-4-7/h5H,1-4H2 |
InChI Key |
LRZNDKHJNRILAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CO2)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


